molecular formula C21H30N2O5 B4951419 1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one;oxalic acid

1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one;oxalic acid

Cat. No.: B4951419
M. Wt: 390.5 g/mol
InChI Key: QOGWATUTIPSGBG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one; oxalic acid is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety and a cyclopentylpropanone structure, combined with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically involves the reaction of 4-benzylpiperazine with a suitable cyclopentylpropanone derivative. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include sodium cyanoborohydride in methanol, which facilitates the reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkyl or acyl derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by facilitating binding to these targets . The exact pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one stands out due to its unique combination of a benzylpiperazine moiety and a cyclopentylpropanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.C2H2O4/c22-19(11-10-17-6-4-5-7-17)21-14-12-20(13-15-21)16-18-8-2-1-3-9-18;3-1(4)2(5)6/h1-3,8-9,17H,4-7,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWATUTIPSGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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